Urea, N-(3,4-dichlorophenyl)-N'-hexyl-
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Overview
Description
Urea, N-(3,4-dichlorophenyl)-N’-hexyl- is a chemical compound that belongs to the class of substituted ureas It is characterized by the presence of a urea moiety substituted with a 3,4-dichlorophenyl group and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(3,4-dichlorophenyl)-N’-hexyl- typically involves the reaction of 3,4-dichloroaniline with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3,4-dichloroaniline by chlorination of aniline.
Step 2: Reaction of 3,4-dichloroaniline with hexyl isocyanate to form urea, N-(3,4-dichlorophenyl)-N’-hexyl-.
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of urea, N-(3,4-dichlorophenyl)-N’-hexyl- involves similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, automated temperature control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas with different functional groups.
Scientific Research Applications
Urea, N-(3,4-dichlorophenyl)-N’-hexyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of urea, N-(3,4-dichlorophenyl)-N’-hexyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(3,4-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)
- Diuron
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-hexyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.
Properties
CAS No. |
13041-39-9 |
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Molecular Formula |
C13H18Cl2N2O |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-hexylurea |
InChI |
InChI=1S/C13H18Cl2N2O/c1-2-3-4-5-8-16-13(18)17-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H2,16,17,18) |
InChI Key |
XTRZVEIMQUXRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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